molecular formula C22H14Cl2O4 B11167257 7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11167257
M. Wt: 413.2 g/mol
InChI Key: ZNJXTBRQOAHYLB-UHFFFAOYSA-N
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Description

7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl alcohol and 5-hydroxy-2-phenyl-4H-chromen-4-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps: The 3,4-dichlorobenzyl alcohol is reacted with 5-hydroxy-2-phenyl-4H-chromen-4-one in the presence of a base to form the desired product through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((3,4-Dichlorobenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H14Cl2O4

Molecular Weight

413.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H14Cl2O4/c23-16-7-6-13(8-17(16)24)12-27-15-9-18(25)22-19(26)11-20(28-21(22)10-15)14-4-2-1-3-5-14/h1-11,25H,12H2

InChI Key

ZNJXTBRQOAHYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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